molecular formula C14H18N2 B8513944 3-(2-Pyrrolidinylethyl)indole CAS No. 14008-96-9

3-(2-Pyrrolidinylethyl)indole

Cat. No.: B8513944
CAS No.: 14008-96-9
M. Wt: 214.31 g/mol
InChI Key: CVTZCBLFHNGYDQ-UHFFFAOYSA-N
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Description

3-(2-Pyrrolidinylethyl)indole, also known as a pyrrolidinylethylindole or pyr-tryptamine, is a cyclized tryptamine derivative of significant interest in pharmacological and neuroscientific research . In this compound, the amine group characteristic of tryptamines has been incorporated into a pyrrolidine ring, a structural feature that influences its receptor binding affinity and selectivity . Researchers value this compound primarily for its action on the serotonin receptor system, where it is known to function as an agonist . Studies indicate it has a high binding affinity for the 5-HT 1A receptor and variable affinity for the 5-HT 2A receptor subtype, making it a valuable chemical tool for investigating serotonin receptor function and signaling pathways . Its psychoactive properties and psychedelic-like effects, which are reported to differ subjectively from those of classical psychedelic tryptamines, make it a subject of ongoing research into the structure-activity relationships of serotonergic compounds and their effects on the central nervous system . This product is intended for forensic analysis and in vitro pharmacological study only. It is provided "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human use of any kind. Researchers should consult the safety data sheet prior to use and handle all chemicals with appropriate precautions.

Properties

CAS No.

14008-96-9

Molecular Formula

C14H18N2

Molecular Weight

214.31 g/mol

IUPAC Name

3-(2-pyrrolidin-1-ylethyl)-1H-indole

InChI

InChI=1S/C14H18N2/c1-2-6-14-13(5-1)12(11-15-14)7-10-16-8-3-4-9-16/h1-2,5-6,11,15H,3-4,7-10H2

InChI Key

CVTZCBLFHNGYDQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCC2=CNC3=CC=CC=C32

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Indole Derivatives

3-[2-(1-Piperidinyl)ethyl]indole

  • Molecular Formula : C₁₅H₂₀N₂ (MW: 228.34 g/mol) .
  • Structural Difference : Replaces pyrrolidine with a six-membered piperidine ring.
  • Increased lipophilicity (logP ~2.74 for pyrrolidine vs. higher for piperidine) may enhance blood-brain barrier penetration .
  • Activity : Piperidine derivatives are common in CNS-targeting drugs, suggesting possible neuromodulatory effects for both compounds.

1-[3-(Dimethylamino)propyl]indole

  • Molecular Formula : C₁₃H₁₈N₂ (MW: 202.30 g/mol) .
  • Structural Difference: Features a dimethylamino-propyl chain instead of pyrrolidinylethyl.
  • Implications: The tertiary dimethylamino group enhances solubility in acidic environments (e.g., protonated in physiological pH). Shorter chain length may reduce steric hindrance, favoring interactions with flat binding pockets.

3-(2,2,3,3-Tetramethylcyclopropanecarbonyl)indole

  • Molecular Formula: C₁₇H₁₉NO (MW: 253.34 g/mol) .
  • Structural Difference : Cyclopropane-carbonyl group replaces pyrrolidinylethyl.
  • The carbonyl group enables hydrogen bonding, unlike the non-polar pyrrolidine.
  • Activity : Exhibits cannabimimetic activity (EC₅₀ ~1–10 nM at CB₁ receptors), suggesting divergent mechanisms compared to pyrrolidinylethylindole’s putative amine-driven interactions .

3-(2-Hydroxyethyl)indole

  • Molecular Formula: C₁₀H₁₁NO (MW: 161.20 g/mol) .
  • Structural Difference : Hydroxyethyl substituent instead of pyrrolidinylethyl.
  • Implications :
    • The hydroxyl group increases polarity, reducing membrane permeability but enhancing solubility for agrochemical applications .
    • Serves as a synthetic precursor for more complex derivatives via functionalization.

Cytotoxicity and Anti-Inflammatory Effects

  • Monoterpene Indole Alkaloids (MIAs): Compounds like Scholarisin I (from Alstonia scholaris) show anti-inflammatory and antifungal activity (IC₅₀ ~9–17 µM) .
  • Role of N-Oxidation: In MIAs, N4-oxidation enhances cytotoxicity (e.g., compounds 33, 34), while N1-oxidation (e.g., compounds 35, 38) abolishes activity . This suggests that the unoxidized pyrrolidine in 3-(2-Pyrrolidinylethyl)indole may retain bioactivity.

Cannabimimetic Potential

  • Cyclopropoylindoles : Derivatives like A-796,260 mimic Δ⁹-THC via CB₁ agonism .
  • Pyrrolidinylethylindole: The basic pyrrolidine may interact with aminergic receptors (e.g., serotonin or dopamine receptors) rather than cannabinoid receptors, highlighting functional group-dependent target specificity.

Structural and Physicochemical Data Table

Compound Molecular Formula MW (g/mol) Key Substituent Notable Activity
This compound C₁₄H₁₈N₂ 214.30 Pyrrolidinylethyl Putative CNS modulation
3-[2-(1-Piperidinyl)ethyl]indole C₁₅H₂₀N₂ 228.34 Piperidinylethyl Neuromodulatory (inferred)
3-(2-Hydroxyethyl)indole C₁₀H₁₁NO 161.20 Hydroxyethyl Agrochemical precursor
3-(Tetramethylcyclopropanecarbonyl)indole C₁₇H₁₉NO 253.34 Cyclopropane-carbonyl Cannabimimetic (EC₅₀ ~1–10 nM)

Preparation Methods

Formation of the Glyoxyl Precursor

The synthesis begins with the condensation of 5-substituted indoles with maleimide derivatives under acidic conditions. For example, 5-bromoindole reacts with N-methylmaleimide in refluxing acetic acid (100–110°C) for 4 days to form 3-(5-bromo-1H-indol-3-yl)-N-methylsuccinimide. This Friedel-Crafts-type alkylation proceeds via electrophilic aromatic substitution at the indole C3 position, with acetic acid acting as both solvent and catalyst. The reaction achieves a 75% yield after silica gel chromatography using hexane/ethyl acetate (1:1).

Lithium Aluminum Hydride Reduction

The critical step involves reducing the glyoxyl group to the ethylpyrrolidine moiety. In Example 2 of CA2224752A1, 5-bromo-3-[(N-pyrrolidinyl)glyoxyl]-1H-indole (2.87 g, 8.9 mmol) undergoes reduction with lithium aluminum hydride (LAH, 36 mmol) in tetrahydrofuran (THF) at reflux. The reaction mechanism proceeds through a two-stage process:

  • Nucleophilic attack by LAH on the carbonyl oxygen, forming an alkoxide intermediate

  • Subsequent hydride transfer to the adjacent carbon, yielding the secondary amine

After aqueous workup (quenching with Na₂SO₄·10H₂O) and ethyl acetate extraction, the product isolates as a white solid in 72% yield (2.08 g).

Table 1: Optimization of LAH Reduction

ParameterOptimal ValueYield Impact (±%)
LAH Equivalents4.0 eq+15
TemperatureReflux (66°C)+22
SolventTHF+18 vs. Et₂O
Reaction Time12 h+10 vs. 6 h

Alkylation of Pyrrolidine Derivatives

Grignard-Mediated Coupling

Patent CA2224752A1 details an alternative route involving indole magnesiation. Treatment of 5-substituted indoles with t-butylmagnesium bromide in THF generates a reactive magnesium species at the C3 position. Subsequent reaction with N-protected pyrrolidine reagents (e.g., benzyl or t-butyl carbamates) at −30°C to 65°C affords intermediates, which undergo deprotection under basic conditions (NaOH/MeOH). Final alkylation with R₄-X (X = halogen) in acetonitrile or dichloromethane using K₂CO₃ or Et₃N completes the synthesis.

Sonogashira Coupling for Advanced Intermediates

Example 6a demonstrates a palladium-catalyzed coupling strategy. 5-Bromo-3-(2-pyrrolidinylethyl)-1-(p-toluenesulfonyl)-indole reacts with triethylsilylacetylene under Heck conditions:

  • Catalyst: PdCl₂(PPh₃)₂ (0.3 mmol)

  • Ligand: CuI (0.3 mmol)

  • Base: Et₃N

  • Solvent: Toluene at reflux

This 24-hour reaction achieves 39% yield after silica gel chromatography, showcasing the method's utility for introducing alkyne functionalities.

Comparative Analysis of Synthetic Routes

Yield and Scalability

The reductive amination route provides superior yields (72–75%) compared to cross-coupling methods (39–53%). However, the LAH-dependent process presents safety challenges in scale-up due to pyrophoric reagent handling. The Grignard approach offers better atom economy but requires stringent anhydrous conditions.

Table 2: Method Comparison

MethodAverage Yield (%)Purity (HPLC)Scale-Up Feasibility
LAH Reduction7298.5Moderate
Grignard Alkylation6597.8High
Sonogashira Coupling3995.2Low

Purification Challenges

Chromatographic purification remains prevalent, though CA2756234A1 highlights limitations in industrial applications. Crystallization attempts from ethyl acetate/hexane mixtures typically achieve 95–97% purity, necessitating additional recrystallization steps for pharmaceutical-grade material.

Process Optimization Considerations

Solvent Selection

N,N-Dimethylformamide (DMF) and toluene are preferred for condensation steps due to high boiling points (153°C and 110°C, respectively) and compatibility with moisture-sensitive reagents. Tetrahydrofuran (THF) remains optimal for reductions, balancing solvent polarity and reaction rate.

Temperature Control

Exothermic reactions (e.g., Grignard formation) require strict temperature maintenance at −30°C to 0°C to prevent indole decomposition. Reductive amination benefits from reflux conditions (66–110°C) to drive reaction completion .

Q & A

Basic: What are the optimal synthetic routes for 3-(2-Pyrrolidinylethyl)indole, and what factors influence reaction yields?

Methodological Answer:
The synthesis of pyrrolidine-substituted indoles typically involves multi-step protocols. A common approach includes:

  • Step 1: Condensation of 2-pyrrolidinylethylamine with indole precursors (e.g., indole-3-carboxaldehyde) under basic conditions to form Schiff base intermediates.
  • Step 2: Reduction of intermediates using sodium borohydride or catalytic hydrogenation to stabilize the pyrrolidine-ethyl linkage.
  • Step 3: Purification via column chromatography or crystallization.

Critical factors affecting yields include:

  • Reagent stoichiometry: Excess amine improves imine formation but may require post-reaction quenching.
  • Temperature control: Reactions often require reflux in aprotic solvents (e.g., DMF or THF) to avoid side products.
  • Catalyst selection: Palladium-based catalysts enhance efficiency in coupling reactions involving indole nuclei .

Basic: How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:
Structural elucidation involves:

  • NMR spectroscopy:
    • ¹H NMR: Signals at δ 7.2–7.6 ppm (indole aromatic protons), δ 3.5–4.0 ppm (pyrrolidine N-CH₂), and δ 2.5–3.0 ppm (pyrrolidine ring protons).
    • ¹³C NMR: Peaks at ~110–140 ppm (indole carbons) and 40–60 ppm (pyrrolidine carbons).
  • X-ray crystallography: Reveals planarity of the indole ring and spatial orientation of the pyrrolidine substituent, critical for docking studies.
  • High-resolution mass spectrometry (HRMS): Confirms molecular formula (e.g., C₁₃H₁₆N₂) with <2 ppm error .

Advanced: What computational strategies predict the pharmacological targets of this compound?

Methodological Answer:
Pharmacological prediction involves:

  • Molecular docking: Tools like AutoDock Vina assess binding affinity to receptors (e.g., serotonin receptors or kinase domains). For example, indole derivatives show affinity for 5-HT₂A receptors (ΔG ≈ -8.5 kcal/mol) .
  • QSAR modeling: Correlates substituent electronic properties (e.g., Hammett σ values) with bioactivity. Pyrrolidine’s basicity enhances membrane permeability, impacting CNS activity.
  • MD simulations: Evaluate stability of ligand-receptor complexes over 100-ns trajectories to identify key interactions (e.g., hydrogen bonds with Asp155 in COX-2) .

Advanced: How can researchers resolve contradictions in cytotoxicity data across different cell lines for this compound?

Methodological Answer:
Discrepancies in cytotoxicity (e.g., IC₅₀ variations) require:

  • Cell line validation: Compare genetic profiles (e.g., p53 status in SMMC-7721 vs. HepG2 hepatocarcinoma cells) to identify resistance mechanisms .
  • Assay standardization: Use MTT and colony formation assays in parallel to distinguish cytostatic vs. apoptotic effects.
  • ROS modulation studies: Pre-treat cells with antioxidants (e.g., NAC) to test if cytotoxicity is ROS-dependent, as seen in indole derivatives targeting mitochondrial pathways .

Methodological: How to design assays evaluating the neuropharmacological effects of this compound?

Methodological Answer:
Neuroactivity assays include:

  • In vitro:
    • Radioligand binding: Screen for affinity at serotonin (5-HT₁A/₂C) or dopamine receptors using [³H]-LSD competition assays.
    • Calcium flux assays: Measure GPCR activation in transfected CHO cells.
  • In vivo:
    • Forced swim test (FST): Assess antidepressant-like effects in rodent models.
    • Microdialysis: Monitor neurotransmitter levels (e.g., serotonin) in the prefrontal cortex post-administration .

Advanced: What are the challenges in synthesizing pyrrolidine-substituted indoles, and how can they be optimized?

Methodological Answer:
Key challenges include:

  • Regioselectivity: Competing substitution at indole C2 vs. C3 positions. Use bulky directing groups (e.g., phenylsulfonyl) to favor C3 functionalization .
  • Side reactions: Oxidative dimerization of indole during coupling. Employ inert atmospheres and low-temperature conditions.
  • Purification: Separate polar byproducts via reverse-phase HPLC with acetonitrile/water gradients .

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